molecular formula C7H3Br2F3 B1413384 2,6-Dibromo-3-fluorobenzodifluoride CAS No. 1806294-71-2

2,6-Dibromo-3-fluorobenzodifluoride

Cat. No. B1413384
CAS RN: 1806294-71-2
M. Wt: 303.9 g/mol
InChI Key: RAKZJJOFVVSVMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-Dibromo-3-fluorobenzodifluoride” is a chemical compound with the formula C7H3Br2F3 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2,6-Dibromo-3-fluorobenzodifluoride” is characterized by the presence of two bromine atoms, three fluorine atoms, and a benzene ring . The exact spatial arrangement of these atoms could be determined using techniques such as X-ray crystallography.

Safety and Hazards

While specific safety and hazard data for “2,6-Dibromo-3-fluorobenzodifluoride” is not available, it’s important to handle all chemical substances with care. Proper protective equipment should be used and direct contact with the skin, eyes, and respiratory system should be avoided .

Future Directions

The future directions for “2,6-Dibromo-3-fluorobenzodifluoride” could involve its use in the synthesis of new pharmaceutical compounds . As our understanding of organic chemistry grows, new synthetic routes and applications for such compounds may be discovered.

properties

IUPAC Name

1,3-dibromo-2-(difluoromethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2F3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKZJJOFVVSVMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-3-fluorobenzodifluoride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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